molecular formula C9H21NO2 B1585593 N,N-Dimethylformamide dipropyl acetal CAS No. 6006-65-1

N,N-Dimethylformamide dipropyl acetal

Cat. No. B1585593
CAS RN: 6006-65-1
M. Wt: 175.27 g/mol
InChI Key: NSLGQFIDCADTAS-UHFFFAOYSA-N
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Description

“N,N-Dimethylformamide dipropyl acetal” is a derivatizing reagent used in gas chromatography . It is also known by other names such as “1,1-Dipropoxy-N,N-dimethylmethylamine” and "1,1-Dipropoxytrimethylamine" . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of “N,N-Dimethylformamide dipropyl acetal” is C9H21NO2 . The IUPAC Standard InChI is InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3 . The molecular weight is 175.27 .


Chemical Reactions Analysis

“N,N-Dimethylformamide dipropyl acetal” is used as a derivatization reagent in gas chromatography . It has been used in the synthesis of methyl esters from acids, methyl ethers, and thioethers from phenols and aromatic thiols .


Physical And Chemical Properties Analysis

“N,N-Dimethylformamide dipropyl acetal” is a liquid at 20°C . It has a refractive index of 1.41 and a specific gravity of 0.85 at 20/20 . It has a flash point of 46°C .

Scientific Research Applications

Derivatization of Primary Sulfonamides and Trifluoroacetic Acid

N,N-Dimethylformamide dipropyl acetal is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid . This process is crucial in the field of analytical chemistry where it is used to convert these compounds into derivatives that can be more easily detected or separated.

Preparation of Formamidine Derivatives

This compound is also used in the preparation of formamidine derivatives . These derivatives have various applications in the field of medicinal chemistry due to their biological activities.

Reagent for N-Dimethylaminomethylene and Methyl Esters

It serves as a reagent for n-dimethylaminomethylene and methyl esters . These are important intermediates in organic synthesis.

Catalyst for the Coupling of Epoxides with Carbon Dioxide

N,N-Dimethylformamide dipropyl acetal is used to catalyze the coupling of epoxides with carbon dioxide to prepare cyclic carbonates . This reaction is significant in the field of green chemistry as it provides a method to utilize carbon dioxide, a greenhouse gas, in chemical synthesis.

Synthesis of 1,2-Disubstituted-3,4-Dihydronaphthalenes

It acts as an organocatalyst for the synthesis of 1,2-disubstituted-3,4-dihydronaphthalenes by the reaction of vinylarenes and electron-deficient alkynes . These compounds are important in the field of synthetic organic chemistry.

Preparation of Heterocyclic Compounds

N,N-Dimethylformamide dipropyl acetal is a building block for the preparation of heterocyclic compounds such as enamines and amidines via formylation of methylene and amino groups . These heterocyclic compounds have various applications in medicinal chemistry and drug discovery.

Derivatizing Agent in Analytical Chemistry

It is used as a derivatizing agent in a study to determine cocaine and benzoyl ecgonine in urine using GC with on-column alkylation . This application is particularly important in forensic science and clinical toxicology.

Safety and Hazards

“N,N-Dimethylformamide dipropyl acetal” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child . It should be stored under inert gas and in a well-ventilated place .

Mechanism of Action

Target of Action

It is known to be used as a derivatizing agent in gas chromatography . Derivatizing agents react with specific functional groups in a compound to form derivatives that can be more easily detected or that are more stable than the original compound .

Mode of Action

N,N-Dimethylformamide Dipropyl Acetal interacts with its targets by reacting with specific functional groups in the compound of interest. This reaction forms a derivative that can be more easily detected or that is more stable . The exact nature of these interactions and the resulting changes would depend on the specific compound being derivatized.

Result of Action

The molecular and cellular effects of N,N-Dimethylformamide Dipropyl Acetal’s action would depend on the specific compound being derivatized. In general, the use of this compound as a derivatizing agent can facilitate the detection and analysis of the compound of interest in gas chromatography experiments .

Action Environment

The action, efficacy, and stability of N,N-Dimethylformamide Dipropyl Acetal can be influenced by various environmental factors. For example, the presence of moisture can lead to hydrolysis . Therefore, it is typically stored in a flammables area . The specific experimental conditions, including the temperature and the nature of the compound being derivatized, can also influence its action and efficacy.

properties

IUPAC Name

N,N-dimethyl-1,1-dipropoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLGQFIDCADTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(N(C)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208787
Record name 1,1-Dipropoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide dipropyl acetal

CAS RN

6006-65-1
Record name N,N-Dimethyl-1,1-dipropoxymethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dipropoxytrimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dipropoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dipropoxytrimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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